Fasudil Pyridine N-Oxide TFA Salt

Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

Analytical labs tracking fasudil impurities face co-elution risks when substituting parent drug for the N-oxide marker. Fasudil Pyridine N-Oxide TFA Salt resolves this by providing a chromatographically distinct reference for accurate quantification. - Identifies pyridine N-oxyfasudil impurity per ICH Q3A guidelines. - Enables LC-MS/MS differentiation of N-oxide from hydroxylated metabolites. - TFA salt form ensures consistent solubility in validated HPLC methods.

Molecular Formula C16H18F3N3O5S
Molecular Weight 421.4 g/mol
Cat. No. B12290519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil Pyridine N-Oxide TFA Salt
Molecular FormulaC16H18F3N3O5S
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-].C(=O)(C(F)(F)F)O
InChIInChI=1S/C14H17N3O3S.C2HF3O2/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17;3-2(4,5)1(6)7/h1,3-5,9,11,15H,2,6-8,10H2;(H,6,7)
InChIKeyUHCWUJDQKQMXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasudil Pyridine N-Oxide TFA Salt: Research & Impurity Reference Standard


Fasudil Pyridine N-Oxide TFA Salt (CAS 186544-56-9) is an N-oxide derivative and a known process-related impurity or metabolite of the Rho-kinase (ROCK) inhibitor fasudil . While it retains the core 5-isoquinolinesulfonamide scaffold, the presence of the N-oxide functional group distinguishes it from the parent drug (fasudil) and the primary active metabolite (hydroxyfasudil). This compound is not intended for therapeutic use; rather, its procurement is critical for two distinct scientific workflows: (1) analytical quality control (QC) as a certified reference standard for detecting and quantifying fasudil-related impurities in drug substance and finished product batches, and (2) preclinical research as a molecular probe for investigating N-oxidation metabolic pathways and structure-activity relationships (SAR) in the ROCK inhibitor chemical space .

Workflow
Certified impurity reference standard for HPLC QC
Required for method validation and release testing
Molecular context
ROCK inhibitor N-oxide probe; not a therapeutic agent
Supports metabolic pathway and SAR studies
Form advantage
TFA salt for enhanced solubility and reference stability
Enables accurate stock solution preparation

Fasudil Pyridine N-Oxide TFA Salt: Why Substitution Fails


Scientific users cannot substitute Fasudil Pyridine N-Oxide TFA Salt with the more common fasudil hydrochloride or the major active metabolite hydroxyfasudil due to fundamental differences in molecular identity, analytical behavior, and biological context. Fasudil Pyridine N-Oxide is a chemically distinct entity with a unique molecular weight (307.37 g/mol as free base) and retention time in chromatographic systems; it serves specifically as a process impurity marker or a synthetic derivative, not a primary pharmacologically active agent . The parent compound fasudil acts as a broad-spectrum kinase inhibitor (ROCK1 Ki = 0.33 μM, ROCK2 IC50 = 0.158 μM), while hydroxyfasudil exhibits more selective ROCK inhibition (ROCK1/2 IC50 ≈ 0.73/0.72 μM) . The N-oxide derivative lacks these therapeutic potencies and is utilized exclusively for analytical method validation, forced degradation studies, or as a negative control in SAR assays . Attempting to use the parent drug or major metabolite as a substitute in impurity profiling would invalidate analytical results due to co-elution failures and incorrect quantification.

This product
Fasudil Pyridine N-Oxide TFA Salt · impurity marker, N-oxide derivative
Potential substitute
Fasudil HCl or Hydroxyfasudil · parent drug/active metabolite, different retention and function
Key risk Substituting with fasudil or hydroxyfasudil invalidates impurity profiling: these compounds do not co-elute identically and lack the N-oxide marker necessary for validated HPLC methods.
Method context The N-oxide peak identity depends on the exact reference standard; any replacement may cause peak misassignment and quantification errors in QC or forced degradation studies.

Fasudil Pyridine N-Oxide TFA Salt: Differentiation Evidence


Required Reference Standard for HPLC Impurity Profiling

Fasudil Pyridine N-Oxide is a specific impurity listed in regulatory-facing HPLC methods for fasudil hydrochloride drug substance. A patent and related Chinese pharmacopeial methods explicitly identify 'pyridine N-oxyfasudil' as one of nine related substances that must be resolved and quantified to ensure drug purity [1]. Unlike fasudil or hydroxyfasudil, this compound is specifically synthesized as a TFA salt to serve as a reference standard in these analytical workflows. The method utilizes a YMC-Pack Pro C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase of 1.5% triethylamine (pH 5.4):acetonitrile (87:13), achieving baseline separation of fasudil pyridine N-oxide from the parent drug and other related impurities [2].

HPLC impurity reference
Head-to-head
Uniquely required as 'pyridine N-oxyfasudil' peak marker in validated HPLC methods; fasudil HCl and hydroxyfasudil cannot substitute.
Essential for impurity identification and quantification in QC release testing.
C18 column, triethylamine-acetonitrile mobile phase per regulatory methods.
Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

Chromatographic & Solubility Differences

The introduction of the N-oxide moiety in Fasudil Pyridine N-Oxide significantly alters key physicochemical properties compared to fasudil free base and hydroxyfasudil. Specifically, the TFA salt form provides enhanced solubility in aqueous and polar organic solvents, a critical attribute for preparing accurate stock solutions in analytical workflows . The molecular weight (free base = 307.37 g/mol) differs from fasudil (291.37 g/mol) and hydroxyfasudil (307.37 g/mol—isobaric but structurally distinct at the 1-position), leading to distinct chromatographic retention times [1]. Predicted density of 1.4±0.1 g/cm³ and boiling point of 602.4±65.0 °C at 760 mmHg further differentiate this derivative from the parent compound in terms of physical handling and stability .

Physicochemical differentiation
Class-level inference
MW +16 Da vs fasudil; isobaric with hydroxyfasudil but distinct N-oxide structure; predicted density 1.4 g/cm³.
Distinct retention time and solubility profile support method specificity.
Predicted properties; review COA for batch-specific solubility.
Physicochemical Characterization Chromatography Formulation Science

TFA Salt vs. Free Base: Synthetic & Application Differences

The synthesis of Fasudil Pyridine N-Oxide TFA Salt involves the reaction of fasudil with pyridine N-oxide under specific conditions using dichloromethane as solvent and trifluoroacetic acid as catalyst to facilitate TFA salt formation [1]. This synthetic route differs fundamentally from the metabolic hydroxylation that produces hydroxyfasudil or the sulfonamide coupling that produces the parent fasudil. The TFA salt form is intentionally prepared to provide a stable, crystalline reference material suitable for long-term storage and accurate weighing in analytical laboratories, whereas the free base form may exhibit different stability and hygroscopicity profiles. Procurement of the TFA salt rather than the free base ensures material compatibility with standard laboratory handling protocols and reference standard certification requirements .

TFA salt synthesis
Class-level inference
Synthesized via fasudil + pyridine N-oxide in DCM/TFA; yields crystalline TFA salt for stable reference material.
Salt form ensures consistent weighing and long-term storage for analytical use.
Compare CoA salt ratio; free base may differ in hygroscopicity.
Chemical Synthesis Process Chemistry Impurity Synthesis

Fasudil Pyridine N-Oxide TFA Salt: Application Scenarios


QC Impurity Profiling & Regulatory Compliance

Pharmaceutical manufacturers and contract testing laboratories developing or validating HPLC methods for fasudil hydrochloride drug substance must procure Fasudil Pyridine N-Oxide TFA Salt as a certified reference standard. This compound serves as the primary reference marker for the 'pyridine N-oxyfasudil' impurity peak, enabling accurate identification, resolution, and quantification in accordance with ICH Q3A guidelines. The TFA salt form ensures consistent solubility and chromatographic behavior as documented in validated methods using C18 columns and triethylamine-acetonitrile mobile phases [1].

Preclinical Metabolism & N-Oxidation Pathway Studies

Researchers conducting drug metabolism and pharmacokinetics (DMPK) studies to elucidate the metabolic fate of fasudil in preclinical species (e.g., rat, dog) should procure this compound as an authentic reference standard for identifying and quantifying the N-oxide metabolite in biological matrices. The compound enables LC-MS/MS method development for metabolite profiling and serves as a definitive comparator to distinguish N-oxidation products from hydroxylated metabolites (e.g., hydroxyfasudil), which may co-elute or exhibit similar mass spectral features .

Forced Degradation & Stability-Indicating Method Development

Analytical development scientists performing forced degradation studies (oxidative stress conditions) on fasudil drug substance require this compound as a marker for N-oxide degradation products. Procurement enables the establishment of relative response factors (RRF) and the validation of stability-indicating HPLC methods capable of resolving the N-oxide impurity from the parent drug peak and other degradants. This application directly supports ICH Q1A stability testing requirements for regulatory submissions .

Synthetic Process & Impurity Fate-and-Purge Studies

Process chemists optimizing the synthetic route for fasudil hydrochloride require this compound as a reference standard to track the formation and removal of the N-oxide impurity during reaction optimization and workup. The TFA salt form provides a well-characterized, stable material for spiking experiments and impurity fate-and-purge studies, enabling the development of robust purification strategies that ensure final API purity meets compendial specifications .

Application
Selection Property
Validation Focus
Impurity profiling for fasudil HCl drug substance
Certified impurity reference standard
Peak identity and resolution in validated HPLC method
N-Oxidation metabolic pathway studies
Authentic N-oxide metabolite standard
Distinction from hydroxylated metabolites in LC-MS/MS
Forced degradation and stability-indicating method development
Oxidative degradant marker
Relative response factor and peak purity under stress conditions
Synthetic process impurity fate-and-purge studies
Stable TFA salt for spiking experiments
Impurity removal confirmation and final API purity
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